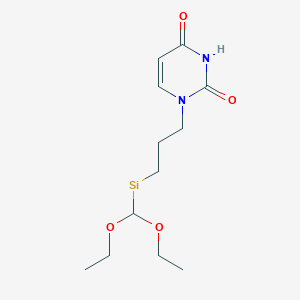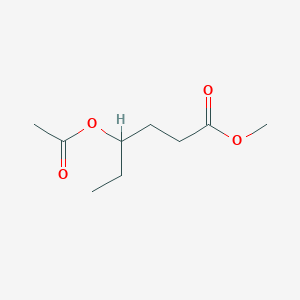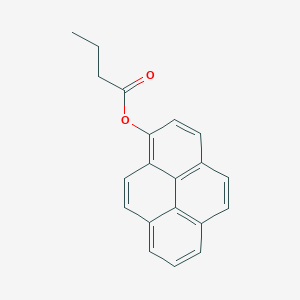![molecular formula C13H14OS B14302900 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one CAS No. 113975-64-7](/img/structure/B14302900.png)
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)bicyclo[410]heptan-2-one is a compound that belongs to the class of bicyclic molecules These molecules are characterized by their unique structure, which includes two interconnected rings
Méthodes De Préparation
The synthesis of 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process is often catalyzed by metals such as platinum (Pt) or gold (Au). The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure . Industrial production methods may involve similar catalytic processes, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[3.1.1]heptane: This compound features a different ring system, which affects its chemical properties and reactivity.
Bicyclo[4.1.0]heptane: This compound is structurally similar but lacks the phenylsulfanyl group, which significantly alters its chemical behavior.
The uniqueness of this compound lies in its specific combination of a bicyclic structure with a phenylsulfanyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
113975-64-7 |
|---|---|
Formule moléculaire |
C13H14OS |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
1-phenylsulfanylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C13H14OS/c14-12-8-4-5-10-9-13(10,12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Clé InChI |
PEARURIEXZHMKH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2(C(=O)C1)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)

![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)


![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)

